molecular formula C7H10O3 B1671899 Glycidyl methacrylate CAS No. 106-91-2

Glycidyl methacrylate

Cat. No.: B1671899
CAS No.: 106-91-2
M. Wt: 142.15 g/mol
InChI Key: VOZRXNHHFUQHIL-UHFFFAOYSA-N
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Description

Glycidyl methacrylate is an ester of methacrylic acid and glycidol. This compound contains both an epoxide and an acrylate group, making it bifunctional. It is a common monomer used in the production of epoxy resins . This compound is known for its versatility and is widely used in various industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Glycidyl methacrylate (GMA) is a bifunctional molecule, containing both an epoxide and an acrylate group . Its primary targets are polymers, specifically polyolefins and other acrylate resins . GMA is used to provide epoxy functionalization to these polymers . It acts as an adhesion promoting crosslinking co-monomer for acrylic and vinyl resins .

Mode of Action

GMA interacts with its targets through a well-known nucleophilic ring-opening reaction of the epoxy group . This reaction allows for the installation of a variety of functionalities onto the reactive scaffold . The primary modification processes involve amine-epoxy, thiol–epoxy, azide-epoxy, acid-epoxy, and hydrolysis reactions .

Biochemical Pathways

The biochemical pathways affected by GMA primarily involve the post-polymerization modifications of polymers . The treatment of poly(this compound) with nucleophilic agents yields new linear homo/co-polymers . The materials obtained have different physicochemical properties depending upon the nucleophiles utilized .

Pharmacokinetics

It’s worth noting that gma’s properties such as its density (107 g/cm³), boiling point (1890 °C), and solubility in water (ca 50g/l) influence its behavior in various applications .

Result of Action

The result of GMA’s action is the formation of a wide variety of chemically diverse materials characterized by controlled structure and specific functions . These materials have varied properties, including different physicochemical properties depending on the nucleophiles utilized . For instance, the incorporation of nanoparticles in GMA exhibited progressive properties .

Action Environment

The action of GMA can be influenced by environmental factors such as temperature and the presence of other chemical agents. For instance, under acidic conditions, the oxygen atom is already protonated before ring-opening and poses no threat for further reaction . Moreover, GMA’s reactivity and stability can be affected by its storage and handling conditions .

Biochemical Analysis

Biochemical Properties

Glycidyl methacrylate is a highly reactive compound due to the presence of its epoxide group . It can undergo a variety of reactions with nucleophilic agents, leading to the formation of new linear homo/co-polymers . These polymers can interact with various biomolecules, such as enzymes and proteins, through covalent bonding .

Cellular Effects

The effects of this compound on cells are largely dependent on the nature of the interactions it forms with cellular biomolecules. For instance, it has been used to improve the rheological behavior, crystallization properties, and foaming performance of poly (lactic acid) (PLA) through a chain extension reaction .

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves the opening of its epoxide ring by nucleophilic agents . This reaction allows for the installation of a variety of functionalities onto the reactive scaffold . The resulting polymers can then interact with biomolecules through covalent bonding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the polymer epoxy groups undergo crosslinking reactions with carboxyl acid during the formation of films . As the content of this compound increases, a higher crosslinking extent is formed in the films .

Metabolic Pathways

This compound is readily biodegradable and readily hydrolyzed

Transport and Distribution

This compound is stable under recommended storage conditions . Elevated temperatures can cause hazardous polymerisation

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyl methacrylate can be synthesized through the esterification of methacrylic acid with glycidol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous process that involves the reaction of methacrylic acid with glycidol in the presence of a catalyst. The reaction mixture is then purified through distillation to remove any unreacted starting materials and by-products. The final product is a colorless liquid with a high degree of purity .

Chemical Reactions Analysis

Types of Reactions: Glycidyl methacrylate undergoes various chemical reactions, including nucleophilic ring-opening reactions of the epoxide group. These reactions include amine-epoxy, thiol-epoxy, azide-epoxy, acid-epoxy, and hydrolysis reactions .

Common Reagents and Conditions:

    Amine-Epoxy Reaction: This reaction involves the use of primary or secondary amines to open the epoxide ring, forming a β-amino alcohol.

    Thiol-Epoxy Reaction: Thiols react with the epoxide group to form a β-thioether alcohol.

    Azide-Epoxy Reaction: Azides react with the epoxide group to form a β-azido alcohol.

    Acid-Epoxy Reaction: Carboxylic acids react with the epoxide group to form a β-hydroxy ester.

    Hydrolysis Reaction: Water can hydrolyze the epoxide group to form a diol.

Major Products Formed: The major products formed from these reactions are β-amino alcohols, β-thioether alcohols, β-azido alcohols, β-hydroxy esters, and diols, depending on the reagents used .

Scientific Research Applications

Glycidyl methacrylate has a wide range of scientific research applications:

Comparison with Similar Compounds

    Methyl Methacrylate: Like glycidyl methacrylate, methyl methacrylate is used as a monomer in the production of polymers.

    Ethylene Glycol Dimethacrylate: This compound is used as a crosslinking agent in polymer synthesis.

    Diglycidyl Ether of Bisphenol A: This compound is commonly used in the production of epoxy resins.

Uniqueness of this compound: this compound’s uniqueness lies in its bifunctional nature, which allows for a wide range of chemical modifications and applications. Its combination of an epoxide and an acrylate group makes it highly versatile and valuable in various fields of research and industry .

Properties

IUPAC Name

oxiran-2-ylmethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C7H10O3/c1-5(2)7(8)10-4-6-3-9-6/h6H,1,3-4H2,2H3
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InChI Key

VOZRXNHHFUQHIL-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)OCC1CO1
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Molecular Formula

C7H10O3
Record name GLYCIDYL METHACRYLATE
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Related CAS

25067-05-4
Record name Poly(glycidyl methacrylate)
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DSSTOX Substance ID

DTXSID0025361
Record name Glycidyl methacrylate
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Molecular Weight

142.15 g/mol
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Physical Description

Glycidyl methacrylate is a colorless liquid with a fruity odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a fruity odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

372 °F at 760 mmHg (NTP, 1992), 189 °C
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Flash Point

181 °F (NTP, 1992), 84 °C (Tag open cup)
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Solubility

5 to 10 mg/mL at 68 °F (NTP, 1992), Very soluble in benzene, ethyl ether, ethyl alcohol, Solubility in water, g/100ml at 25 °C: 5 (moderate)
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Density

1.073 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.07 g/cu m @ 25 °C, Relative density (water = 1): 1.08
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Vapor Density

Relative vapor density (air = 1): 4.9
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Vapor Pressure

3.15 [mmHg], Vapor pressure, kPa at 25 °C: 0.42
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Color/Form

Colorless liquid

CAS No.

106-91-2, 25067-05-4
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Melting Point

freezing pt: -41.5 °C
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Synthesis routes and methods I

Procedure details

A feed with 3-chloro-2-hydroxypropyl methacrylate (CHPMA), epichlorohydrln, and minor amounts of by-products (GMA and heavies such as polymer by-product materials) flows into an epoxidation reactor to which aqueous alkali metal hydroxides such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) and additional epichlorohydrin are added. KOH reacts with CHPMA to form glycidyl methacrylate to (GMA), water, and potassium chloride (KCl). Sodium hydroxide may be used in place of KOH, but a higher GMA yield is obtained using KOH. Preferable reaction conditions are: starting molar epichlorohydrin/CHPMA ratio of 6.0 or higher (most preferably 9.0), molar KOH/CHPMA ratio of 0.8-1.5 (most preferably 1.1, temperature of 40-80 degrees centigrade (most preferably 60-65 degrees Centigrade), and a pressure of less than atmospheric (typically 150-200 mm Hg absolute). Preferably, KOH is added as a 40-60 weight per cent solution in water. A vapor stream removed from the epoxidation reactor is fractionated and the overhead epichlorohydrin/water stream is condensed and allowed to separate into two liquid phases. The heavier (organic) phase is returned to the fractionation tower as reflux and from the bottom of the fractionation tower to the epoxidation reactor. (See FIG. 7 and previous description thereof). The aqueous phase is sent forward in the process in the same manner as previously described for the epoxy process to serve as wash water which removes the last traces of KCl from the GMA product before the epichlorohydrin is stripped and the product recovered.
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Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

16% of saturated fatty acids (C8 - C18 -fatty acids: (caprylic acid, lauric acid, myristic acid, palmitic acid and stearic acid)
[Compound]
Name
saturated fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C8 - C18 -fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

The initiator solution consisted of 2.5 g of 70% t-butyl hydroperoxide dissolved in 25 g of water and the reducing agent solution consisted of 1.4 g of erythorbic acid, 0.5 g of aqua ammonia, and 25 g of water. The reactor contents were heated to 50° C. and 52.8 g of monomer mixture #1 was added to the reactor. Two ml of the initiator solution and 1 ml of the reducing agent solution were separately added to the reactor. Polymerization was started. The remaining monomer mixture #1 was added over a 60 minute period followed by a 30 minute addition of monomer mixture #2. The remaining initiator and reducing agent solutions were added over a 105 minute period. After completion of the additions, the polymer dispersion was held at 70° C. for 30 minutes. The polymer dispersion was checked by gas chromatographic analysis for residual unreacted monomer. The monomer content was less than 1000 ppm. The dispersion was cooled to room temperature and the physical properties determined.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 g
Type
solvent
Reaction Step Two
Name
erythorbic acid
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
monomer
Quantity
52.8 g
Type
reactant
Reaction Step Five
[Compound]
Name
mixture #1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
initiator
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
mixture #1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
mixture #2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
25 g
Type
solvent
Reaction Step Nine

Synthesis routes and methods IV

Procedure details

An amount of 1300 g of an aqueous latex of a core polymer mainly comprising a styrene-butadiene rubber (containing 420 g of styrene-butadiene rubber particles) as obtained using the procedure described in Example 2 was charged into a 3 L glass vessel followed by addition of 440 g of pure water and stirring at 70° C. while replacing the atmosphere inside the vessel with nitrogen. A monomer mixture composed of 60 g of methyl methacrylate, 10 g of butyl acrylate, 35 g of styrene and 0.4 g of t-butyl hydroperoxide as a monomer mixture that is not the shell forming monomers (A) was added thereto over the course of 120 minutes to carry out graft polymerization. Following completion of the addition of the monomer mixture, stirring was further continued for 2 hours to complete the reaction and obtain minute polymer particles (CS-2C) in the form of an aqueous latex. The polymerization conversion rate was 99%. As a result of measuring the particle size in the same manner as in Example 2 after diluting the minute polymer particles in the form of an aqueous latex with water, the measured particle size was 0.1 μm, and a sharp, monodisperse particle size distribution nearly similar to that of Example 2 was shown.
[Compound]
Name
styrene-butadiene rubber
Quantity
420 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
35 g
Type
reactant
Reaction Step Four
Quantity
0.4 g
Type
reactant
Reaction Step Five
Name
Quantity
440 g
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

An amount of 1155 g of an aqueous latex of a core polymer mainly comprising a styrene-butadiene rubber (containing 375 g of styrene-butadiene rubber particles) as obtained using the procedure described in Example 2 was charged into a 3 L glass vessel followed by addition of 440 g of pure water. A monomer mixture composed of 62 g of methyl methacrylate, 38 g of styrene and 0.1 g of t-butyl hydroperoxide as a monomer mixture that is not the shell forming monomers (A) was added thereto over the course of 120 minutes while stirring at 60° C. in a nitrogen atmosphere to carry out graft polymerization. Following completion of the addition of the monomer mixture, stirring was further continued for 2 hours to complete the reaction. The polymerization conversion rate was 99%. The volume average particle size of the resulting minute polymer particles (CS-1C) in the form of an aqueous latex was 0.1 μm, and a sharp, monodisperse particle size distribution similar to CS-2 of Example 2 was shown.
[Compound]
Name
styrene-butadiene rubber
Quantity
375 g
Type
reactant
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
reactant
Reaction Step Four
Name
Quantity
440 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycidyl methacrylate
Reactant of Route 2
Reactant of Route 2
Glycidyl methacrylate
Reactant of Route 3
Reactant of Route 3
Glycidyl methacrylate
Reactant of Route 4
Reactant of Route 4
Glycidyl methacrylate
Reactant of Route 5
Reactant of Route 5
Glycidyl methacrylate
Reactant of Route 6
Reactant of Route 6
Glycidyl methacrylate
Customer
Q & A

Q1: What is the molecular formula and weight of Glycidyl methacrylate?

A1: this compound has the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: this compound can be characterized using various spectroscopic techniques, including: * 1H NMR and 13C NMR spectroscopy: These techniques provide information about the structure and arrangement of hydrogen and carbon atoms in the GMA molecule. [, ] * FTIR Spectroscopy: This method helps identify functional groups present in GMA, such as epoxy rings and carbonyl groups, by analyzing their characteristic absorption and transmission patterns. [, , , , ] * XPS: This surface-sensitive technique can analyze the elemental composition and chemical states of GMA, particularly in the context of surface modifications and coatings. [, , ]

Q3: What are the advantages of using this compound in polymer synthesis?

A3: this compound is a highly reactive monomer due to its epoxy group, making it suitable for various polymerization techniques, including free radical polymerization, atom transfer radical polymerization (ATRP), and graft polymerization. [, , , , , , ] This reactivity allows for the synthesis of diverse polymers with tailored properties.

Q4: How does this compound enhance the properties of other polymers?

A4: GMA can be incorporated into other polymers to modify their properties. For example: * Toughening: In polyamide 6 (PA6) and poly(butylene terephthalate) (PBT) resins, GMA enhances toughness and impact strength without compromising tensile strength. [, ] This is attributed to the formation of long-chain branches in PA6 and the compatibilization effect in PBT blends. * Interface Adhesion: When grafted onto carbon fiber surfaces, GMA improves the interfacial adhesion with epoxy resin, resulting in enhanced mechanical properties of the composite material. [, ] This is attributed to the increased roughness and active groups on the carbon fiber surface, promoting better interaction with the epoxy matrix.

Q5: Can this compound be used to create porous materials?

A5: Yes, this compound can be utilized to create porous materials with controlled pore sizes and structures. These materials have shown potential in various applications, including: * Chromatography: Macroporous poly(this compound-co-ethylene dimethacrylate) rods have been successfully used as stationary phases for affinity chromatography. [] The porous structure allows for efficient binding and elution of target molecules. * Protein Adsorption: Magnetic poly(styrene-glycidyl methacrylate) microspheres with controlled porosity exhibit high adsorption capacity for proteins like bovine hemoglobin, making them promising for protein purification. []

Q6: How does the epoxy group of this compound contribute to its reactivity?

A6: The epoxy ring in GMA is highly susceptible to ring-opening reactions with various nucleophiles, such as amines, thiols, and alcohols. This reactivity makes GMA a versatile building block for synthesizing functional polymers and attaching diverse molecules to polymer backbones. [, , ]

Q7: How is this compound used in enzyme immobilization?

A7: GMA's epoxy group enables the covalent immobilization of enzymes onto various support materials. This is exemplified by: * Lysozyme Purification: Poly-(l)-histidine immobilized on poly(this compound) cryogel discs efficiently adsorb and desorb lysozyme, demonstrating its potential in bioseparation processes. [] * Trypsin Immobilization: Trypsin, a protease enzyme, can be effectively immobilized onto poly(alginic acid-g-glycidyl methacrylate-co-methyl methacrylate) matrices for applications in bioreactors and affinity chromatography. [, ] * Horseradish Peroxidase Immobilization: Poly(this compound) microspheres have been successfully used to immobilize horseradish peroxidase for applications in biocatalysis and environmental remediation. []

Q8: What is the biocompatibility of this compound-based materials?

A8: Biocompatibility of GMA-based materials is an important consideration for biomedical applications. Research shows: * Low Cytotoxicity: Cationic amphiphilic polymers derived from poly(this compound-b-propylene oxide-b-glycidyl methacrylate) exhibit low cytotoxicity, making them suitable for gene delivery applications. [] * Skin Wound Healing: Chitosan-g-glycidyl methacrylate/Au nanocomposites promote accelerated skin wound healing, demonstrating their potential in tissue engineering. []

Q9: How can the stability of this compound-based formulations be improved?

A9: The stability of GMA-containing formulations can be influenced by factors like pH, temperature, and storage conditions. Research focuses on strategies like: * Controlled Release: Incorporation of 2,4-D into a poly(this compound) matrix allows for controlled release of the herbicide, extending its efficacy and minimizing environmental impact. []

Q10: What are the environmental implications of using this compound?

A10: Understanding the environmental fate and effects of GMA is crucial for responsible use. * Controlled Release Systems: The development of controlled-release formulations, as seen with the 2,4-D herbicide encapsulated in a poly(this compound) matrix, shows promise in minimizing the environmental impact of active compounds. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.